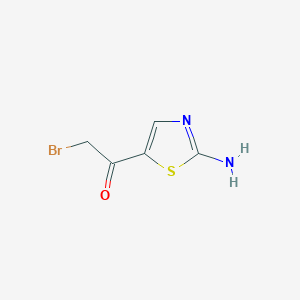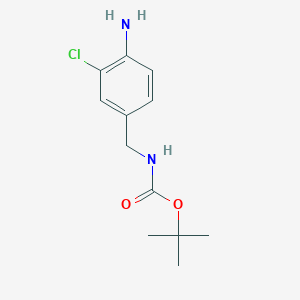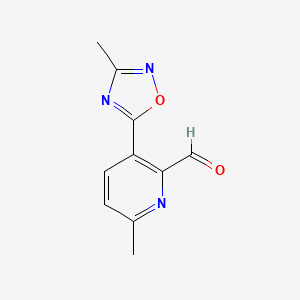
6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde is a heterocyclic compound that features both a picolinaldehyde and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde typically involves the formation of the oxadiazole ring followed by its attachment to the picolinaldehyde moiety. One common method involves the reaction of amidoximes with carboxylic acid derivatives under basic conditions to form the oxadiazole ring . The picolinaldehyde moiety can then be introduced through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinic acid.
Reduction: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. For example, oxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase enzymes .
Comparison with Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde
- 6-Methyl-3-(1,2,4-oxadiazol-5-yl)picolinaldehyde
- 6-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)picolinaldehyde
Uniqueness: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde is unique due to the specific substitution pattern on both the picolinaldehyde and oxadiazole rings. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-6-3-4-8(9(5-14)11-6)10-12-7(2)13-15-10/h3-5H,1-2H3 |
InChI Key |
KZJYTYVRAQNZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC(=NO2)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


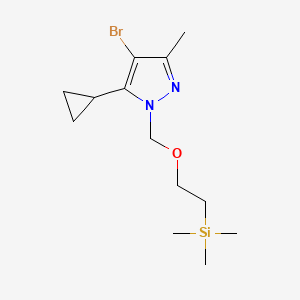

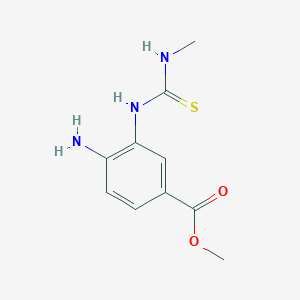
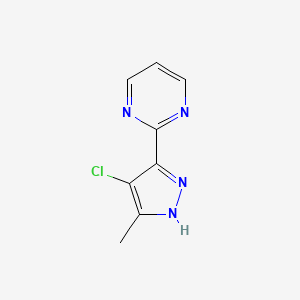
![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)

![8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13984488.png)
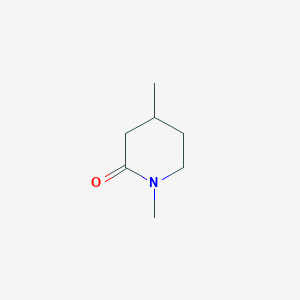

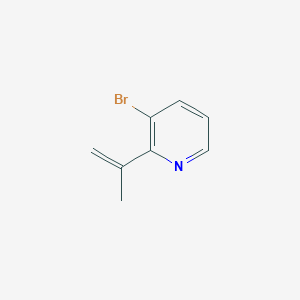
![6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13984523.png)
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)
